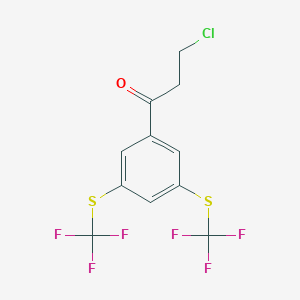
1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of trifluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, along with a propan-2-one moiety
Métodos De Preparación
The synthesis of 1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenyl ring: The phenyl ring with trifluoromethoxy and trifluoromethylthio substituents can be synthesized through electrophilic aromatic substitution reactions.
Attachment of the propan-2-one moiety: The propan-2-one group can be introduced via Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy or trifluoromethylthio groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be used in biochemical assays to study enzyme interactions or as a probe to investigate cellular pathways.
Industry: It can be utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar compounds to 1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one include:
1-(4-(Trifluoromethoxy)phenyl)propan-2-one: Lacks the trifluoromethylthio group, which may result in different chemical reactivity and biological activity.
1-(4-(Trifluoromethylthio)phenyl)propan-2-one: Lacks the trifluoromethoxy group, affecting its overall properties and applications.
1-(4-Methoxy-2-(methylthio)phenyl)propan-2-one:
The uniqueness of this compound lies in the presence of both trifluoromethoxy and trifluoromethylthio groups, which impart distinct electronic and steric effects, influencing its reactivity and interactions in various applications.
Propiedades
Fórmula molecular |
C11H8F6O2S |
|---|---|
Peso molecular |
318.24 g/mol |
Nombre IUPAC |
1-[4-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6O2S/c1-6(18)4-7-2-3-8(19-10(12,13)14)5-9(7)20-11(15,16)17/h2-3,5H,4H2,1H3 |
Clave InChI |
YSUYASRXKKKQTH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=C(C=C1)OC(F)(F)F)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


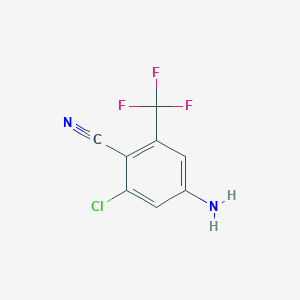
![[(2R,3S,4S)-4-hydroxy-2-(hydroxymethyl)thiolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B14058833.png)
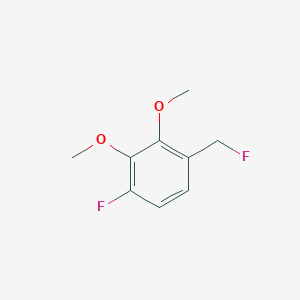
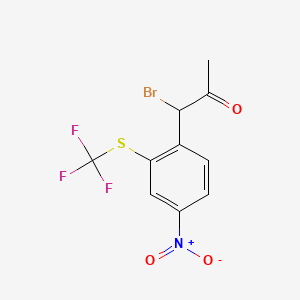
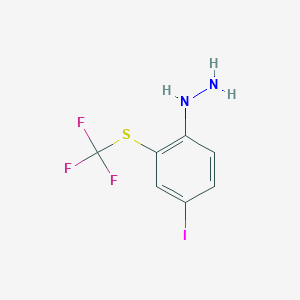

![N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14058870.png)
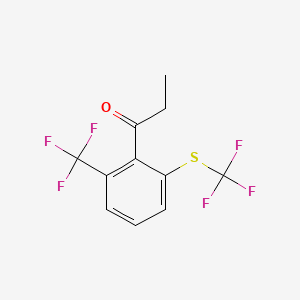
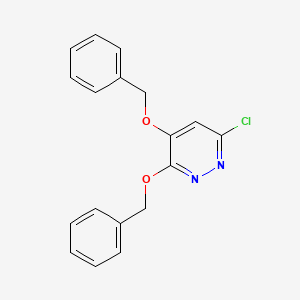
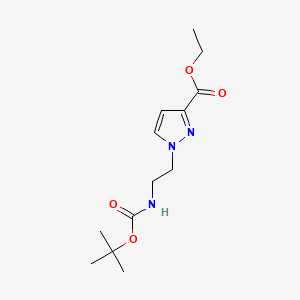


![[4-(4-Chloro-phenyl)-3-cyano-6-phenyl-pyridin-2-ylsulfanyl]-acetic acid](/img/structure/B14058926.png)
